benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 2034384-90-0
VCID: VC6327440
InChI: InChI=1S/C17H18N6O4/c1-23-10-13(7-20-23)16-21-15(27-22-16)9-18-14(24)8-19-17(25)26-11-12-5-3-2-4-6-12/h2-7,10H,8-9,11H2,1H3,(H,18,24)(H,19,25)
SMILES: CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CNC(=O)OCC3=CC=CC=C3
Molecular Formula: C17H18N6O4
Molecular Weight: 370.369

benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate

CAS No.: 2034384-90-0

VCID: VC6327440

Molecular Formula: C17H18N6O4

Molecular Weight: 370.369

* For research use only. Not for human or veterinary use.

benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate - 2034384-90-0

Description

Benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate is a complex organic compound that combines elements of pyrazole and oxadiazole rings with a carbamate moiety. This compound is of interest due to its potential biological activities, which can be inferred from the properties of its constituent parts. Pyrazoles and oxadiazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .

Synthesis Steps:

  • Formation of Pyrazole Ring: Pyrazoles can be synthesized through condensation reactions involving hydrazines and appropriate electrophiles .

  • Formation of Oxadiazole Ring: Oxadiazoles are often synthesized by cyclizing hydrazones with acetic anhydride or similar reagents .

  • Carbamate Formation: The carbamate group can be introduced through reaction with chloroformate or similar reagents.

Biological Activities

While specific data on benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate is not available, compounds with similar structures have shown promise in various biological assays.

  • Anticancer Activity: Pyrazole and oxadiazole derivatives have been explored for their anticancer properties, with some compounds exhibiting potent activity against various cancer cell lines .

  • Antimicrobial Activity: Oxadiazoles have been modified to target bacterial pathogens, indicating potential antimicrobial applications .

Spectroscopic Data:

  • NMR Spectroscopy: Would show signals corresponding to the benzyl group, carbamate protons, and the aromatic protons of the pyrazole and oxadiazole rings.

  • IR Spectroscopy: Would indicate the presence of carbonyl and amide groups.

CAS No. 2034384-90-0
Product Name benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate
Molecular Formula C17H18N6O4
Molecular Weight 370.369
IUPAC Name benzyl N-[2-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]carbamate
Standard InChI InChI=1S/C17H18N6O4/c1-23-10-13(7-20-23)16-21-15(27-22-16)9-18-14(24)8-19-17(25)26-11-12-5-3-2-4-6-12/h2-7,10H,8-9,11H2,1H3,(H,18,24)(H,19,25)
Standard InChIKey NUKFWJCZQNOSFN-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CNC(=O)OCC3=CC=CC=C3
Solubility not available
PubChem Compound 119104932
Last Modified Aug 18 2023

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